molecular formula C14H7Cl2F3N2 B13686069 6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13686069
M. Wt: 331.1 g/mol
InChI Key: NYEJCZCOFMIJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is notable for its incorporation of chlorine and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities. It is used in various fields, including pharmaceuticals and agrochemicals, due to its unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives. One method described involves a photosensitizer-free visible-light-promoted trifluoromethylation using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Common reagents for the trifluoromethylation include electrophilic trifluoromethylating agents. The reactions are often carried out under mild conditions, sometimes using visible light to promote the reaction .

Major Products

The major products of these reactions typically retain the imidazo[1,2-a]pyridine core structure, with modifications depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine varies depending on its application. For instance, as a GLP-1R activator, it increases GLP-1 secretion, enhancing glucose responsiveness . The molecular targets and pathways involved are specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups makes it particularly versatile for various applications.

Properties

Molecular Formula

C14H7Cl2F3N2

Molecular Weight

331.1 g/mol

IUPAC Name

6,8-dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H7Cl2F3N2/c15-10-5-11(16)13-20-12(7-21(13)6-10)8-2-1-3-9(4-8)14(17,18)19/h1-7H

InChI Key

NYEJCZCOFMIJNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C=C(C=C(C3=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.